![molecular formula C11H11N3O3 B2785141 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 2380181-21-3](/img/structure/B2785141.png)
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
This compound belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C10H13NO3 .
Synthesis Analysis
The synthesis of oxadiazoles, which includes the compound , involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial and Hemolytic Activities
- A study focused on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, related to 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and evaluated their antimicrobial and hemolytic activities. These compounds demonstrated significant activity against various microbial species, with some showing less toxicity and potential for further biological screening (Gul et al., 2017).
Computational and Pharmacological Evaluation
- Another research highlighted the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study indicates the diverse biological activities that compounds like this compound can exhibit (Faheem, 2018).
Cancer Treatment Potential
- The design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors in small lung cancer treatment were explored. This indicates a possible application of this compound in cancer therapy (Panchal et al., 2020).
Synthesis and Characterization in Medicinal Chemistry
- Research on the synthesis, characterization, and anticancer properties of 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol provides insights into the process of creating and evaluating similar oxadiazole compounds in medicinal chemistry (Vinayak et al., 2014).
Antimicrobial and Antitumor Activities
- A study on the design and synthesis of new 1,3,4-Oxadiazole - Benzothiazole and Hydrazone Derivatives as chemotherapeutic agents demonstrated their effectiveness as antimicrobial and antitumor agents, suggesting similar uses for this compound (Kaya et al., 2017).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)11-14-13-10(17-11)6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMIHAGVFFTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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